molecular formula C13H22O2 B123392 2-(Oct-7-yn-1-yloxy)tetrahydropyran CAS No. 16695-31-1

2-(Oct-7-yn-1-yloxy)tetrahydropyran

Cat. No. B123392
CAS RN: 16695-31-1
M. Wt: 210.31 g/mol
InChI Key: NNZDDWHYRFZHLF-UHFFFAOYSA-N
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Description

2-(Oct-7-yn-1-yloxy)tetrahydropyran, more commonly referred to as 2-OTHP, is a small organic molecule with a wide variety of applications in the scientific community. It is a cyclic ether with a seven membered ring, and has been found to be an effective synthetic reagent. 2-OTHP is widely used in organic synthesis due to its ability to form stable and highly reactive intermediates, and its low toxicity.

Scientific Research Applications

  • Synthesis of Cyclohexenones and Cyclohexadienes : A study demonstrated that a tetrahydropyran-2-yloxy-group can activate a double bond in cyclohexene or cyclohexadiene systems, leading to efficient syntheses of 2-substituted cyclohexanones or cyclohexenones through thermal reactions with αβ-unsaturated carbonyl derivatives (Birch, Diekman, & Macdonald, 1970).

  • Production of Cyclohexadiene Derivatives : Research indicated that p-Cresol tetrahydropyranyl ether can be converted into 4-methyl-1-(tetrahydropyran-2-yloxy)cyclohexa-1,4-diene, which, through further reactions, yields monocyclic cyclohexenones (Birch & Hill, 1967).

  • Study of Tetrahydropyran Derivatives : A study explored the synthesis and properties of cis-2-[2-Methylprop-1-ene]-yl-4-methyl-tetrahydropyran and related compounds, focusing on their IR and NMR spectra (Naves & Ochsner, 1962).

  • Chemical Scale-Up and Synthesis Optimization : Research on the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol involved optimization and scale-up, demonstrating the practicality of these chemical processes in industrial settings (Donners et al., 2002).

  • Synthesis of Biologically Active Compounds : A study on the synthesis of compounds with tetrahydropyran moiety explored their use in the creation of biologically active compounds with potential analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

properties

IUPAC Name

2-oct-7-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDDWHYRFZHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275829, DTXSID60884929
Record name 2-(Oct-7-yn-1-yloxy)tetrahydropyran
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oct-7-yn-1-yloxy)tetrahydropyran

CAS RN

16695-31-1, 158576-21-7
Record name Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Record name 2-(Oct-7-yn-1-yloxy)tetrahydropyran
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Record name Tetrahydro-2-(7-octynyloxy)-2H-pyran
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Synthesis routes and methods I

Procedure details

6-[(Tetrahydropyran-2-yl)oxy]-1bromohexane (2.0 g) is added, with a mild exotherm, to a stirred mixture of lithium acetylide ethylenediamine (4.9 g) at 20°-25°. The mixture is stirred overnight, then is poured into ice and aqueous ammonium chloride and extracted with ether/pentane. The extracts are dried over magnesium sulfate and concentrated to give the title compound, NMR (CDCl3) 1.3-2.5, 3.3-4.1 and 4.7 δ.
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Synthesis routes and methods II

Procedure details

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